molecular formula C16H18N4O5 B3747724 N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B3747724
M. Wt: 346.34 g/mol
InChI Key: ICSIGLOKKVQLTG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a benzodioxole ring and a pyrazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrazole Ring: This often involves the condensation of hydrazines with 1,3-diketones.

    Coupling Reactions: The benzodioxole and pyrazole intermediates can be coupled using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may affect its biological activity.

    N-(1,3-benzodioxol-5-yl)-4-(4-nitro-1H-pyrazol-1-yl)butanamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

The presence of both the nitro group and the methyl groups on the pyrazole ring in N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c1-10-16(20(22)23)11(2)19(18-10)7-3-4-15(21)17-12-5-6-13-14(8-12)25-9-24-13/h5-6,8H,3-4,7,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSIGLOKKVQLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC3=C(C=C2)OCO3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
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N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide
Reactant of Route 6
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N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

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